4-(3-Bromophenyl)pyrimidin-2-ol
Overview
Description
4-(3-Bromophenyl)pyrimidin-2-ol is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O It is characterized by a pyrimidine ring substituted with a 3-bromophenyl group at the 4-position and a hydroxyl group at the 2-position
Mechanism of Action
Target of Action
The primary target of 4-(3-Bromophenyl)pyrimidin-2-ol is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to significant behavioral changes and movement impairment .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition disrupts the normal transmission of nerve impulses, leading to various physiological effects . Molecular modeling studies suggest that this compound and similar compounds might act as neuroprotective agents for neurological disorders linked to activated acetylcholinesterase .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. The presence of this compound increases ros dramatically under cellular damage . This increase in oxidative stress negatively affects different cellular components .
Result of Action
The result of the compound’s action is a confirmed non-toxic AChE inhibitory effect . This inhibition can lead to significant behavioral changes and movement impairment . Additionally, the compound’s action results in an increase in ROS, which can lead to cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)pyrimidin-2-ol typically involves the condensation of 3-bromobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can be oxidized to form a ketone or reduced to form an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 3-aminophenyl or 3-thiocyanatophenyl derivatives.
Oxidation Products: Oxidation of the hydroxyl group yields a ketone derivative.
Reduction Products: Reduction of the hydroxyl group results in an alcohol derivative.
Coupling Products: Coupling reactions yield biaryl compounds with various substituents.
Scientific Research Applications
4-(3-Bromophenyl)pyrimidin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Chemical Research: The compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyrimidin-2-ol: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
4-(3-Chlorophenyl)pyrimidin-2-ol: Chlorine atom instead of bromine in the phenyl ring.
4-(3-Methylphenyl)pyrimidin-2-ol: Methyl group instead of bromine in the phenyl ring.
Uniqueness
4-(3-Bromophenyl)pyrimidin-2-ol is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it a valuable scaffold for the development of new pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
6-(3-bromophenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUXCGXGEJLZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726428 | |
Record name | 6-(3-Bromophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888968-67-0 | |
Record name | 6-(3-Bromophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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